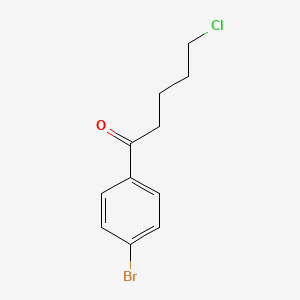

1-(4-Bromophenyl)-5-chloro-1-oxopentane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

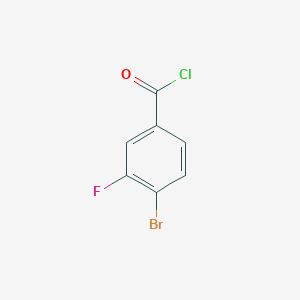

The synthesis of related compounds has been explored in the provided papers. For instance, the synthesis of 4-bromo-2-(((5-chloro-2-hydroxyphenyl)imino)methyl)phenol involves the reaction of certain precursors with metal salts and ligands to form complexes with specific geometries . Another synthesis approach for a compound with bromo- and chloro-substituents is described in a 7-step procedure, starting from a ketone and leading to enantiomerically pure diarylethanes . These methods could potentially be adapted for the synthesis of 1-(4-Bromophenyl)-5-chloro-1-oxopentane by considering the appropriate starting materials and reaction conditions.

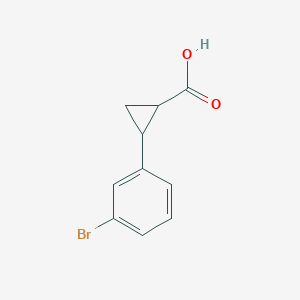

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(4-Bromophenyl)-5-chloro-1-oxopentane has been determined using techniques such as X-ray diffraction . These analyses reveal the spatial arrangement of atoms within the molecule and the angles between different planes in the structure. For example, the angles between the phenyl rings and the central ring in a bromo-substituted cyclopentadiene compound were determined, which could be relevant when considering the steric effects in 1-(4-Bromophenyl)-5-chloro-1-oxopentane .

Chemical Reactions Analysis

The papers do not provide direct information on the chemical reactions of 1-(4-Bromophenyl)-5-chloro-1-oxopentane. However, the reactivity of bromo- and chloro-substituted compounds can be inferred from the studies. For example, the thermal decomposition of metal complexes derived from a related compound proceeds in stages, including the removal of ligands and the loss of halide ions . This suggests that 1-(4-Bromophenyl)-5-chloro-1-oxopentane may also undergo decomposition or react with other chemicals in a stepwise manner, influenced by its halogen substituents.

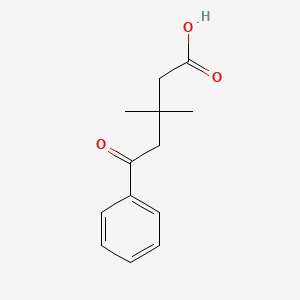

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated chain molecules have been studied through vibrational spectroscopy, revealing information about their rotational isomerism and the forms they take in different states of aggregation . For example, 1-chloro-, 1-bromo-, and 1-iodopentanes exhibit trans-trans-trans forms in the crystalline state . These findings can provide a basis for predicting the behavior of 1-(4-Bromophenyl)-5-chloro-1-oxopentane under various conditions, including its potential isomeric forms and the impact of temperature and state of matter on its physical properties.

科学的研究の応用

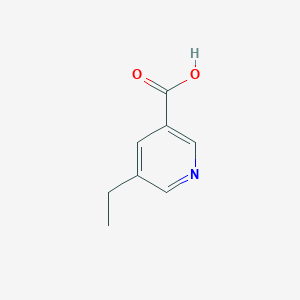

Organic Synthesis and Pharmaceutical Applications

- Synthesis of Brominated Compounds : Research on the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen (a non-steroidal anti-inflammatory and analgesic material), outlines the challenges and advancements in bromination reactions and cross-coupling reactions. Such methodologies could be relevant to the synthesis and applications of "1-(4-Bromophenyl)-5-chloro-1-oxopentane" in pharmaceutical contexts (Qiu et al., 2009).

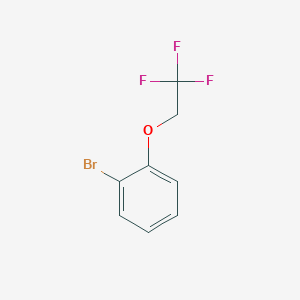

Environmental Impact and Safety Assessment

Toxicity of Brominated and Chlorinated Compounds : Studies on the occurrence and toxicity of antimicrobial triclosan and its by-products in the environment review the transformation into potentially more toxic and persistent compounds through chlorination processes, highlighting the environmental persistence and toxicity risks associated with chlorinated phenols and biphenyl ethers (Bedoux et al., 2012).

Electrochemical Water Treatment : Electrochemical processes are explored for the removal of organic and inorganic contaminants from water. The research indicates the dependence of electrochemical oxidation outcomes on the presence of chloride and bromide, suggesting implications for the treatment and environmental impact of brominated and chlorinated compounds, including potential by-products from "1-(4-Bromophenyl)-5-chloro-1-oxopentane" (Radjenovic & Sedlak, 2015).

特性

IUPAC Name |

1-(4-bromophenyl)-5-chloropentan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrClO/c12-10-6-4-9(5-7-10)11(14)3-1-2-8-13/h4-7H,1-3,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNIORYRWTPWEAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCCCl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80622007 |

Source

|

| Record name | 1-(4-Bromophenyl)-5-chloropentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromophenyl)-5-chloro-1-oxopentane | |

CAS RN |

54874-12-3 |

Source

|

| Record name | 1-(4-Bromophenyl)-5-chloropentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Bromo-2-[(ethylamino)methyl]phenol](/img/structure/B1291511.png)

![2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile](/img/structure/B1291513.png)

![[2-(Dimethylamino)-4-pyridinyl]methanol](/img/structure/B1291514.png)